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Cat. No.: B1286909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic chemical compounds that

have emerged as powerful tools in the field of protein biochemistry, particularly in the

challenging process of protein folding and refolding. Unlike traditional detergents, NDSBs do

not form micelles and are generally non-denaturing, even at high concentrations.[1][2] This

unique property allows them to effectively prevent protein aggregation and facilitate the

renaturation of proteins from inclusion bodies or denatured states, making them invaluable for

research, and the development of therapeutic proteins.[1][3]

Core Concepts: The Role of NDSBs in Protein
Stability
Proteins, particularly when overexpressed in recombinant systems, often misfold and

accumulate in insoluble aggregates known as inclusion bodies. The recovery of functional

proteins from these aggregates is a critical bottleneck in biotechnology and drug development.

NDSBs address this challenge by creating a more favorable environment for correct protein

folding.

The primary mechanism of NDSB action involves the stabilization of protein folding

intermediates and the prevention of off-pathway aggregation.[4][5] They are thought to interact

with exposed hydrophobic regions on unfolded or partially folded proteins, thereby preventing

the intermolecular hydrophobic interactions that lead to aggregation.[3] This allows the protein
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to explore its conformational space and attain its native, functional structure. Some studies

suggest that NDSBs may act as "pharmacological chaperones," not only preventing

aggregation but also binding to and stabilizing the folded state of the protein.[1]

A Comparative Look at Common Non-Detergent
Sulfobetaines
Several NDSBs with varying hydrophobic and hydrophilic moieties are commercially available.

The choice of NDSB and its optimal concentration are protein-dependent and often require

empirical screening. Below is a summary of some commonly used NDSBs and their reported

effects on protein refolding.
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NDSB
Compound

Protein Concentration
Observed
Effect

Reference

NDSB-201 (3-(1-

Pyridinio)-1-

propanesulfonate

)

Type II TGF-β

receptor

extracellular

domain (TBRII-

ECD)

1 M

Facilitated

folding and

crystallization.

Yield of active

TBRII-ECD up to

threefold higher

than previously

observed.

[1]

Cdc25A Not specified

Showed a

positive

synergistic

interaction with

the reducing

agent BMC in

refolding.

[2]

NDSB-256

(Dimethylbenzyla

mmonium

propane

sulfonate)

Hen egg white

lysozyme
1 M

Restored 30% of

the enzymatic

activity of the

denatured

protein.

[6]

β-galactosidase 800 mM

Restored 16% of

the enzymatic

activity of the

denatured

protein.

[6]

Tryptophan

synthase β2

subunit

1 M

Achieved 100%

enzymatic

activity in in vitro

renaturation.

[7]

NDSB-195

(Dimethylethylam

Bovine Serum

Albumin (BSA)

Not specified Prevented

aggregate

formation at the
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monium propane

sulfonate)

early stages of

the aggregation

process.

Lysozyme 0.75 M

Nearly tripled the

solubility of

lysozyme.

[7]

Experimental Protocols: Harnessing the Power of
NDSBs
The successful application of NDSBs in protein folding experiments relies on well-defined

protocols. Below are detailed methodologies for common applications.

Protocol 1: Inclusion Body Washing with NDSB-201
This protocol describes the use of NDSB-201 to wash inclusion bodies, effectively removing

contaminants prior to solubilization and refolding. This method is advantageous as it avoids the

use of detergents which can be difficult to remove.[8]

Materials:

Cell paste containing inclusion bodies

10X IB-Prep™ Buffer (e.g., 500 mM Tris-HCl, 500 mM NaCl, 10 mM TCEP, 5 mM EDTA,

50% glycerol, pH 8.0)

1.5 M NDSB-201 stock solution

Lysonase™ Bioprocessing Solution (optional, for cell lysis)

Centrifuge capable of 8000 x g

Homogenizer or sonicator

Procedure:

Prepare 1X Cell Resuspension Buffer: Dilute the 10X IB-Prep™ Buffer to 1X with ddH₂O.
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Prepare 1X System 2 IB Wash Buffer: To prepare 50 ml, combine 5 ml of 10X IB-Prep Buffer,

50 µl of 1 M TCEP, 4.2 ml of 1.5 M NDSB-201, and 40.8 ml of ddH₂O.[9]

Cell Lysis (if starting from cell paste): Resuspend 2.5–5 g of cell paste in 1X cell

resuspension buffer (10 ml per 1 g of cell paste). Lyse the cells using a sonicator or by

adding a lysis reagent like Lysonase™.

Initial Inclusion Body Collection: Centrifuge the lysate at 8000 x g for 15 min at 10°C. Discard

the supernatant.

NDSB-201 Wash: Resuspend the inclusion body pellet in 1X System 2 IB wash buffer (10 ml

buffer per 1 g of initial cell paste). Ensure complete resuspension using a homogenizer.[9]

Incubation: Stir the suspension slowly for 15 minutes at room temperature.

Pellet Washed Inclusion Bodies: Centrifuge at 8000 x g for 15 min at 10°C. Discard the

supernatant.

Removal of Residual NDSB-201: To remove any remaining NDSB-201, resuspend the pellet

in 1X cell resuspension buffer (10 ml per 1 g of cell paste).

Final Wash and Collection: Centrifuge at 8000 x g for 15 min at 10°C. Discard the

supernatant. Repeat this wash step one more time to ensure all NDSB-201 is removed. The

washed inclusion body pellet is now ready for solubilization and refolding.[9]

Protocol 2: Protein Refolding by Rapid Dilution Using
NDSB-201
This protocol is adapted from the successful refolding of the type II TGF-β receptor extracellular

domain (TBRII-ECD).[1]

Materials:

Purified, denatured protein (e.g., solubilized in 8 M urea or 6 M Guanidine-HCl)

Refolding Buffer: 75 mM Tris-HCl, pH 8.0, 1 M NDSB-201, 2 mM reduced glutathione (GSH),

0.5 mM oxidized glutathione (GSSG)
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Chilled stirring plate and stir bar

Dialysis equipment

Procedure:

Prepare the Refolding Buffer: Prepare the refolding buffer and chill it to 4°C.

Initiate Refolding: Place the chilled refolding buffer in a beaker on a stirring plate in a cold

room or on ice. While gently stirring, add the denatured protein solution dropwise to the

refolding buffer. The final protein concentration should be kept low, approximately 0.1

mg/mL, to favor intramolecular folding over intermolecular aggregation.[1]

Incubation: Continue stirring the solution at 4°C for an extended period, typically 24-48

hours, to allow for proper refolding and disulfide bond formation.[1]

Concentration and Buffer Exchange: After incubation, the refolded protein solution is often

dilute. Concentrate the protein using an appropriate method such as tangential flow filtration

or centrifugal concentrators.

Removal of NDSB and other small molecules: Dialyze the concentrated protein solution

extensively against a suitable final buffer for your downstream application. NDSBs are

readily removed by dialysis.[1][3]

Assess Protein Quality: Characterize the refolded protein for its solubility, structure (e.g.,

using circular dichroism), and activity (e.g., via an enzymatic assay or binding studies).

Visualizing the Process: Workflows and Pathways
Understanding the logical flow of experiments and the proposed mechanism of NDSB action is

crucial for successful implementation. The following diagrams, generated using Graphviz,

illustrate key workflows.
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Caption: Workflow for Protein Refolding from Inclusion Bodies using NDSBs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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